Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
The compound is a derivative of coumarin and piperidine. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . Piperidine is a widely used organic compound in the synthesis of pharmaceuticals and fine chemicals.
Molecular Structure Analysis
The compound contains a coumarin moiety (a benzopyrone), which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. It also contains a piperidine moiety, which is a six-membered ring containing five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The ester group might undergo hydrolysis, transesterification, or other reactions typical of esters. The coumarin moiety might undergo electrophilic aromatic substitution or other reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
Synthetic Methods and Chemical Reactions
Research has been conducted on the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation, demonstrating the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in creating ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). This illustrates the compound's role in advancing synthetic organic chemistry techniques.
Anticancer Applications
A series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer activity, showing that certain derivatives have promising anticancer properties relative to standard treatments (Rehman et al., 2018). This indicates the compound's potential in the development of new anticancer agents.
Chemical Structure and Properties
The crystal structures of alanylpiperidine analogues, including ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate, were determined to understand their potential as Ubiquitin C-terminal hydrolase-L1 (UCH-L1) potentiators, highlighting the importance of structural analysis in drug development (Mambourg et al., 2021).
Application in Tumor Imaging and Therapy
Nitroxides, including compounds with piperidine structures, have been explored as MRI contrast agents for tumor detection, with polyacetylenes containing 2,2,6,6-tetramethyl-piperidine oxyl (TEMPO) synthesized for targeted bimodal MRI/optical imaging of tumors (Huang et al., 2015). This research demonstrates the compound's utility in advanced imaging techniques for cancer diagnosis and treatment monitoring.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Future Directions
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-3-24-19(23)13-4-6-20(7-5-13)11-14-9-18(22)25-17-8-12(2)16(21)10-15(14)17/h8-10,13,21H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBBFFEKDIJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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